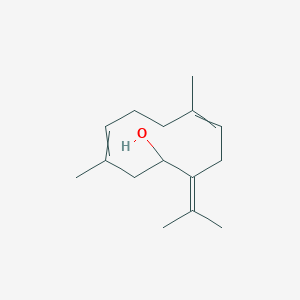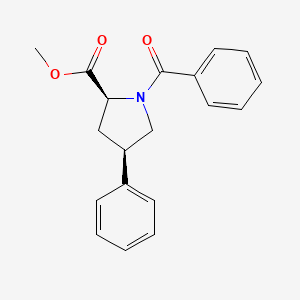
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol typically involves the extraction from natural sources such as Curcuma zedoaria. The extraction process includes steam distillation of the plant material to obtain the essential oil, followed by chromatographic techniques to isolate germacrone .
Industrial Production Methods
Industrial production of germacrone involves large-scale extraction from Curcuma zedoaria using steam distillation. The essential oil is then subjected to fractional distillation and chromatographic separation to purify germacrone. Advances in biotechnological methods, such as microbial fermentation, are also being explored for the production of germacrone .
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: Germacrone can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert germacrone to its corresponding alcohols and hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the germacrone molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it useful in developing new antibiotics and antiviral agents.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Used in the formulation of perfumes, flavors, and insecticides due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol involves multiple molecular targets and pathways:
Anticancer Activity: Inhibits the c-Met kinase pathway, which is involved in cancer cell proliferation and survival.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and inhibits the NF-κB signaling pathway.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Germacrene B: Another sesquiterpenoid with similar biological activities.
Germazone: A tricyclic sesquiterpenoid with antimicrobial properties.
β-Germacrene: Exhibits similar structural features and biological activities .
Uniqueness
3,7-Dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-ol is unique due to its wide range of biological activities and its presence in various medicinal plants. Its ability to modulate multiple molecular pathways makes it a versatile compound for therapeutic applications .
Propiedades
Número CAS |
90988-53-7 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8,15-16H,5-6,9-10H2,1-4H3 |
Clave InChI |
CIGWVFXQEZHDMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(=C(C)C)C(CC(=CCC1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)
